molecular formula C13H14N2O B2635505 2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde CAS No. 879053-20-0

2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2635505
CAS No.: 879053-20-0
M. Wt: 214.268
InChI Key: HKXZVKKNFBABIW-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with a pyridin-2-ylmethyl group and two methyl groups at positions 2 and 5

Preparation Methods

The synthesis of 2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the pyrrole ring with a pyridin-2-ylmethyl halide under basic conditions.

    Formylation: The final step is the formylation of the pyrrole ring at the 3-position, which can be achieved using Vilsmeier-Haack reaction conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyrrole derivatives.

Scientific Research Applications

2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde can be compared with similar compounds such as:

    2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the pyridin-2-ylmethyl group, which may result in different chemical reactivity and biological activity.

    1-(Pyridin-2-ylmethyl)-1H-pyrrole-3-carbaldehyde: Lacks the methyl groups at positions 2 and 5, which can affect its steric and electronic properties.

    2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: The carboxylic acid group instead of the aldehyde group can lead to different chemical behavior and applications.

Properties

IUPAC Name

2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-7-12(9-16)11(2)15(10)8-13-5-3-4-6-14-13/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXZVKKNFBABIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=N2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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